5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Description
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a ketone derivative featuring a pentanone backbone substituted with an ethoxy group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position. The ethoxy variant is hypothesized to exhibit distinct physicochemical and pharmacological properties due to its longer alkoxy chain, though specific studies on its applications are absent in the literature reviewed.
Properties
IUPAC Name |
5-ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-2-19-10-4-3-5-13(18)11-6-8-12(9-7-11)14(15,16)17/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQQVMGZBHVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605994 | |
| Record name | 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61718-83-0 | |
| Record name | 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
A primary method involves Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with a preformed pentanoyl chloride derivative. This route leverages the electrophilic aromatic substitution mechanism:
- Step 1 : Synthesis of 5-ethoxypentanoyl chloride via reaction of 5-ethoxypentanoic acid with thionyl chloride (SOCl₂).
- Step 2 : Acylation of 4-(trifluoromethyl)benzene using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C.
Reaction Conditions :
Oxime Intermediate Hydrolysis
A patent (EP2981518B1) describes the isolation of structurally similar ketones via oxime hydrolysis , adaptable for this compound:
- Step 1 : Condensation of this compound with hydroxylamine hydrochloride in methanol to form the oxime intermediate.
- Step 2 : Hydrolysis of the oxime using concentrated HCl at 65–75°C for 13–14 hours, followed by hexane extraction and recrystallization.
Key Data :
Alkylation of Precursor Ketones
An alternative approach involves alkylation of a shorter-chain ketone. For example:
- Step 1 : Ethylation of 1-[4-(trifluoromethyl)phenyl]pentan-1-one using ethyl bromide and NaH in tetrahydrofuran (THF).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate).
Challenges :
- Regioselectivity issues may arise due to competing O- vs. C-alkylation.
- Yield: ~50% (extrapolated from similar reactions)
Optimization and Industrial-Scale Processes
Solvent and Temperature Effects
Recycling of Intermediates
The patent EP2981518B1 highlights a closed-loop system where unreacted oxime intermediates are recovered from filtrates and reused, reducing waste.
Analytical and Quality Control Metrics
Purity Assessment
Regulatory Considerations
- Classified under PFAS (Per- and Polyfluoroalkyl Substances) in PubChem, necessitating environmental hazard evaluations.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Key Differences :
- Substituent : Methoxy (-OCH₃) vs. ethoxy (-OC₂H₅).
- Molecular Weight : The methoxy compound has a molecular weight of 260.25 g/mol , while the ethoxy variant is expected to have a higher molecular weight (~274.28 g/mol).
- Applications: The methoxy compound is a critical intermediate in Fluvoxamine Maleate synthesis .
- Metabolic Stability: Methoxy groups are more prone to demethylation via cytochrome P450 enzymes , whereas ethoxy groups may undergo slower oxidative metabolism.
Table 1: Comparison of Methoxy and Ethoxy Variants
Fluvoxamine Derivatives: Oxime and Maleate Forms
The methoxy compound is converted into (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime (Fluvoxamine), which is further processed into Fluvoxamine Maleate (CAS 61718-82-9) for therapeutic use .
- Receptor Binding : Fluvoxamine acts as a Sigma-1 receptor (σ1R) agonist, which is critical for its antidepressant and neuroprotective effects . A longer alkoxy chain might alter binding affinity or selectivity.
- Pharmacokinetics : The ethoxy group could prolong half-life due to slower metabolism but may reduce bioavailability if solubility decreases .
Table 2: Pharmacological Comparison
| Parameter | Fluvoxamine Maleate | Ethoxy Analog (Hypothetical) |
|---|---|---|
| Bioavailability | 77% | Potentially Lower |
| Half-Life | 15.6 hours | May Be Extended |
| Key Therapeutic Use | Depression, Alzheimer’s | Unknown |
Piperazine and Arylpiperazine Derivatives
Compound 29 (5-phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one) shares the 4-(trifluoromethyl)phenyl group but incorporates a piperazine ring . Unlike 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, this compound demonstrates:
Impurities and Degradation Products
The ethoxy variant could emerge as a novel impurity during synthesis if ethoxy-containing reagents are used, necessitating analytical monitoring.
Biological Activity
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, also known by its CAS number 61718-83-0, is an organic compound characterized by a unique structural configuration that includes an ethoxy group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C14H17F3O2. Its structure can be represented as follows:
The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability, which is crucial for its biological activity .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its stability and reactivity in biological environments. This property allows it to modulate the function of target proteins and influence cellular pathways.
Biological Activity
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity :
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with low minimum inhibitory concentrations (MIC). The hydrophobic nature of the alkyl chain is believed to contribute to the antibacterial potential .
Enzyme Inhibition :
The structural characteristics suggest potential interactions with specific enzymes. Studies on related compounds indicate that they can serve as inhibitors for key enzymes involved in various metabolic pathways, which could be leveraged for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxy-1-(4-trifluoromethyl)phenyl)pentan-1-one | Contains a methoxy group | Unique reactivity due to oxime formation |
| 4-Trifluoromethyl-5-methoxy-valerophenone | Different substitution pattern | Intermediate in pharmaceuticals |
| Fluvoxamine | Antidepressant with similar functional groups | Significant pharmacological activity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity.
Case Studies and Research Findings
Recent studies have explored the pharmacological implications of this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1–2 µg/mL for Gram-positive bacteria .
- Enzyme Interaction Studies : Research has indicated that related compounds can inhibit key metabolic enzymes, suggesting potential therapeutic applications in treating metabolic disorders .
Q & A
Q. What are the key synthetic routes for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(trifluoromethyl)acetophenone with ethoxy-pentanol derivatives under acidic or basic conditions. Intermediates like the oxime derivative (e.g., (E)-5-ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime) are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and stereochemistry . Purity is validated via HPLC with UV detection at 254 nm .
Q. How should researchers optimize storage conditions to maintain the stability of this compound?
The compound is sensitive to light and moisture. Storage at 2–8°C in amber vials under inert gas (e.g., argon) is recommended. Stability studies using accelerated degradation conditions (40°C/75% RH for 6 months) show <2% decomposition when stored properly. Regular monitoring via TLC or HPLC is advised to detect hydrolytic byproducts like 4-(trifluoromethyl)benzoic acid .
Q. What spectroscopic methods are critical for structural elucidation?
- ¹H NMR : Peaks at δ 1.35–1.45 ppm (ethoxy -OCH₂CH₃ triplet) and δ 7.60–7.85 ppm (aromatic protons from the 4-(trifluoromethyl)phenyl group).
- ¹⁹F NMR : A singlet near δ -62 ppm confirms the -CF₃ group.
- IR : Stretching at ~1,710 cm⁻¹ (ketone C=O) and ~1,250 cm⁻¹ (C-O of ethoxy). Cross-validation with computational modeling (e.g., DFT) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and mass spectrometry?
Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or co-eluting isomers. Orthogonal methods like LC-MS (ESI+ mode) and ion chromatography are recommended. For example, a study identified a 0.3% impurity (CAS 61747-22-6, an oxime byproduct) undetected by HPLC-UV but confirmed via LC-MS/MS .
Q. What strategies are used to profile and quantify related impurities in pharmacological studies?
Pharmacopeial standards (e.g., EP Impurity D) are employed as reference materials. A validated UPLC method with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) achieves baseline separation of ethoxy and methoxy analogs. Limits of quantification (LOQ) for critical impurities like 5-methoxy variants are ≤0.15% .
Q. How does the ethoxy group influence the compound’s metabolic stability compared to methoxy analogs?
In vitro microsomal assays (human liver microsomes) show the ethoxy derivative has a 20% longer half-life (t₁/₂ = 45 min) than its methoxy counterpart due to reduced CYP3A4-mediated O-dealkylation. This is critical for designing prodrugs with enhanced bioavailability .
Q. What computational tools predict the compound’s binding affinity to neurological targets?
Molecular docking studies against Sigma1 receptors (PDB: 5HK1) reveal the ethoxy group enhances hydrophobic interactions with Leu105 and Tyr103 residues, improving binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol for methoxy). MD simulations (100 ns) validate stable binding conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
